N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA typically involves the reaction of 6-fluoro-1,3-benzothiazole with 2-methoxy-3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXYBENZOYL)THIOUREA
- N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(3-METHYLBENZOYL)THIOUREA
- N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-4-METHYLBENZOYL)THIOUREA
Uniqueness
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N’-(2-METHOXY-3-METHYLBENZOYL)THIOUREA is unique due to the specific substitution pattern on the benzothiazole and benzoyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14FN3O2S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H14FN3O2S2/c1-9-4-3-5-11(14(9)23-2)15(22)20-16(24)21-17-19-12-7-6-10(18)8-13(12)25-17/h3-8H,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
CUBPPXQEFIWHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC |
Origin of Product |
United States |
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